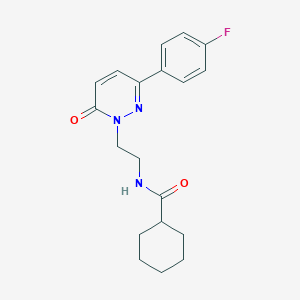

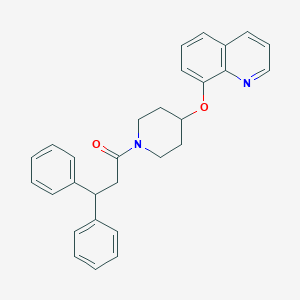

![molecular formula C8H7NO2 B2995760 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde CAS No. 1547108-50-8](/img/structure/B2995760.png)

5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Dihydrofuro[3,4-b]pyridine is an organic compound with the molecular formula C7H7NO . It has an average mass of 121.137 Da and a monoisotopic mass of 121.052765 Da .

Molecular Structure Analysis

The molecular structure of 5,7-Dihydrofuro[3,4-b]pyridine is represented by the SMILES notation: C1OCC2=NC=CC=C12 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dihydrofuro[3,4-b]pyridine such as melting point, boiling point, density, and refractive index are not available in the sources I found .Applications De Recherche Scientifique

Chemical Synthesis and Compound Development

5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde serves as a precursor in the chemical synthesis of complex heterocyclic compounds. Its reactivity has been explored in various studies to develop novel chemical entities with potential applications in material science and pharmaceuticals. For instance, it has been utilized in the synthesis of 1-substituted 3-(dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, showcasing its versatility in organic synthesis and potential in creating compounds with unique optical properties (Landmesser, Linden, & Hansen, 2008).

Heterocyclic Compound Synthesis

The compound has also been implicated in the preparation of heterocyclic chalcones and dipyrazolopyridines, indicating its utility in generating a wide array of heterocyclic structures that are crucial in drug discovery and development (Quiroga, Díaz, Insuasty, Abonía, Nogueras, & Cobo, 2010). This highlights its importance in the synthesis of compounds that could serve as lead structures in medicinal chemistry.

Fluorescence and Photophysical Properties

Studies have explored the effect of specific solute-solvent interactions and electron donor-acceptor substituents on the fluorescence of novel pyrazolo naphthyridines derived from heterocyclic orthoaminoaldehyde compounds. These investigations provide insights into the photophysical properties of these compounds, which could have implications for their use in optical materials and fluorescence-based applications (Patil, Shelar, Rote, Toche, & Jachak, 2010).

Antibacterial Activity

The antibacterial activity of pyrazolopyridine derivatives synthesized from this compound has been investigated, with some derivatives showing moderate to good activity against various Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Catalytic Applications and Method Development

Research has also focused on developing new catalytic methods involving this compound for direct methylation of pyridines, exploiting its chemical structure for innovative synthetic routes. This demonstrates its role in advancing synthetic chemistry techniques and the development of novel catalytic processes (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

Mécanisme D'action

Target of Action

This compound is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with similar scaffolds have exhibited a wide range of biological activities .

Mode of Action

It’s known that nitrogen-containing heterocycles play a key role in drug production . They interact with biological targets in various ways, often involving interactions with proteins or enzymes that lead to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of pathways, leading to various downstream effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

Compounds with similar structures have shown a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Action Environment

The action, efficacy, and stability of 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde can be influenced by various environmental factors . These can include the pH of the environment, the presence of other compounds, temperature, and more .

Propriétés

IUPAC Name |

5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-3-6-1-7-4-11-5-8(7)9-2-6/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSMWOWDTOPGQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)N=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylbutyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2995678.png)

![3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995681.png)

![(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2995683.png)

![Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate](/img/structure/B2995685.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one](/img/structure/B2995691.png)

![ethyl 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2995694.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2995695.png)